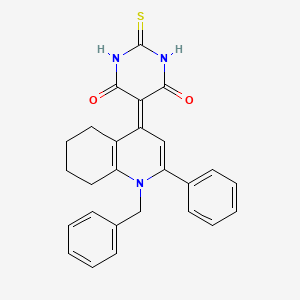

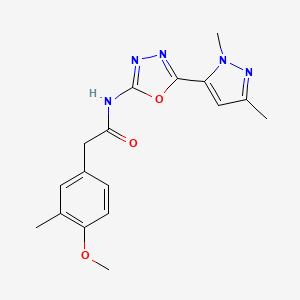

![molecular formula C18H14ClN3OS B2875070 4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-60-7](/img/structure/B2875070.png)

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct synthesis method available for this specific compound, it might be synthesized using methods similar to those used for related compounds. For instance, 5-amino-pyrazoles have been used as synthetic building blocks in the synthesis of diverse heterocyclic compounds . Another method involves the reaction of β-ketonitriles with hydrazines . Additionally, organolithium reagents have been used in the synthesis of pyrimidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Heterocyclic Compounds Heterocyclic compounds, including pyrazoles, pyrazolones, and other related derivatives, are synthesized for various applications in medicinal chemistry, materials science, and as additives in lubricants. These compounds are characterized using methods such as X-ray crystallography, NMR spectroscopy, and DFT calculations to understand their molecular structures and potential intermolecular interactions. For example, the synthesis and evaluation of thiazoles as antioxidant additives for lubricating oils highlight the importance of heterocyclic compounds in enhancing the oxidative stability of lubricants (Amer, Hassan, Moawad, & Shaker, 2011).

Antimicrobial and Antitubercular Activities The exploration of heterocyclic compounds for their antimicrobial and antitubercular properties is a significant area of research. Compounds with pyrazole, pyrazolone, and benzamide functionalities are screened for their activity against various microbial strains, including Mycobacterium tuberculosis. This research is crucial for the development of new therapeutic agents against infectious diseases. For instance, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and showed promising antitubercular activity (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).

Anti-inflammatory and Anticancer Research The anti-inflammatory and anticancer potential of pyrazole and pyrazolone derivatives is also a key research focus. These compounds are evaluated for their ability to inhibit enzymes such as 5-lipoxygenase, which is involved in the inflammatory process, and for their cytotoxic activities against cancer cell lines. The development of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents exemplifies the therapeutic potential of these heterocyclic compounds in treating inflammation and cancer (Rahmouni et al., 2016).

Materials Science Applications In materials science, heterocyclic compounds with pyrazoline and pyrazolone moieties are utilized in the synthesis of polymers with specific properties such as solubility, thermal stability, and heat resistance. These materials find applications in various industries, including electronics and coatings, demonstrating the versatility of heterocyclic compounds in material design and engineering. The synthesis of soluble and fusible polyamides and polyimides containing pyrazoline moieties and their crosslinking to heat-resistant resins is an example of such applications (Mikroyannidis, 1997).

Mecanismo De Acción

Target of Action

It is known that thiophene-based analogs, which this compound is a part of, have been the focus of many scientists due to their potential as biologically active compounds .

Mode of Action

Thiophene derivatives are known to exhibit a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Biochemical Pathways

It is known that thiophene derivatives play a vital role in medicinal chemistry, contributing to the development of advanced compounds with a variety of biological effects

Result of Action

Given the known biological activities of thiophene derivatives, it can be inferred that this compound may have potential therapeutic effects

Action Environment

It is known that the synthesis of thiophene derivatives can be influenced by various factors, including the reaction conditions and the nature of the substrates

Propiedades

IUPAC Name |

4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3OS/c19-13-8-6-12(7-9-13)18(23)20-17-15-10-24-11-16(15)21-22(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYOJLQGHYQYCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

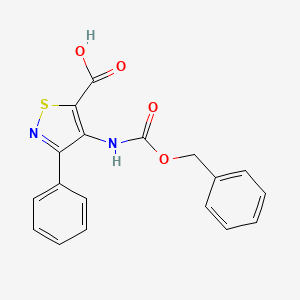

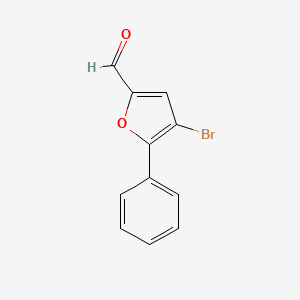

![1-[2-(4-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2874988.png)

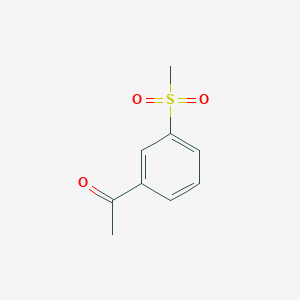

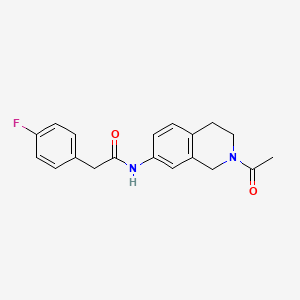

![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2874990.png)

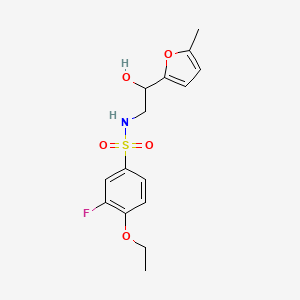

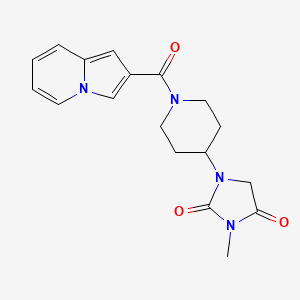

![4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2874992.png)

![N-[(1-acetylpiperidin-3-yl)methyl]methanesulfonamide](/img/structure/B2874994.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(4-chlorophenoxy)acetamide](/img/structure/B2874996.png)

![N-Cyclopropyl-N-[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2874999.png)